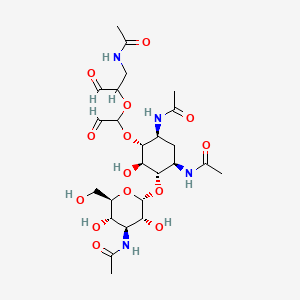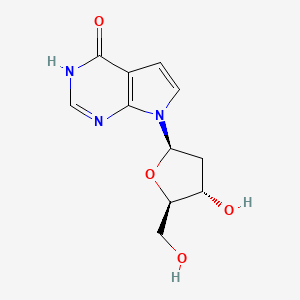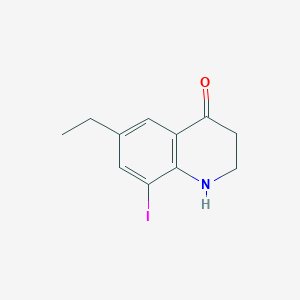
6-Ethyl-8-iodo-2,3-dihydro-1H-quinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Ethyl-8-iodo-2,3-dihydro-1H-quinolin-4-one is a chemical compound with the molecular formula C₁₁H₁₂INO. It belongs to the class of quinolin-4-one derivatives, which are known for their diverse biological and pharmacological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-8-iodo-2,3-dihydro-1H-quinolin-4-one typically involves the iodination of 6-ethyl-2,3-dihydro-1H-quinolin-4-one. This can be achieved through various methods, including:
Iodination using Iodine and Oxidizing Agents: A common method involves the use of iodine (I₂) in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) to introduce the iodine atom at the desired position.
Photocatalytic Methods: Recent advancements have shown that visible light-mediated photocatalytic methods can be employed for the efficient synthesis of quinolin-4-one derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, ensuring high purity of the final product, and implementing cost-effective and environmentally friendly processes.
化学反应分析
Types of Reactions
6-Ethyl-8-iodo-2,3-dihydro-1H-quinolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
科学研究应用
6-Ethyl-8-iodo-2,3-dihydro-1H-quinolin-4-one has several scientific research applications, including:
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Ethyl-8-iodo-2,3-dihydro-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, quinolin-4-one derivatives generally exert their effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biological processes.
Interacting with DNA: Binding to DNA and affecting gene expression and replication.
Modulating Receptor Activity: Interacting with cellular receptors to influence signaling pathways.
相似化合物的比较
Similar Compounds
6-Ethyl-2,3-dihydro-1H-quinolin-4-one: Lacks the iodine atom but shares the core structure.
8-Iodo-2,3-dihydro-1H-quinolin-4-one: Similar structure but without the ethyl group.
2,3-Dihydro-1H-quinolin-4-one: The parent compound without the ethyl and iodine substituents.
Uniqueness
6-Ethyl-8-iodo-2,3-dihydro-1H-quinolin-4-one is unique due to the presence of both the ethyl and iodine substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.
属性
分子式 |
C11H12INO |
|---|---|
分子量 |
301.12 g/mol |
IUPAC 名称 |
6-ethyl-8-iodo-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C11H12INO/c1-2-7-5-8-10(14)3-4-13-11(8)9(12)6-7/h5-6,13H,2-4H2,1H3 |
InChI 键 |
BWBFAUULYRQFQW-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(C(=C1)I)NCCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



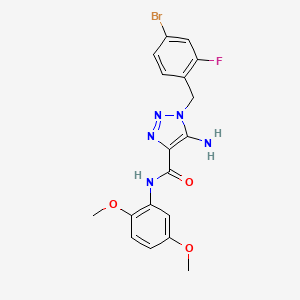
![(I2,3S)-23-Des(methoxyimino)-23-[(methylsulfanyl)methoxy]moxidectin O-TBS](/img/structure/B13846048.png)
![lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B13846061.png)
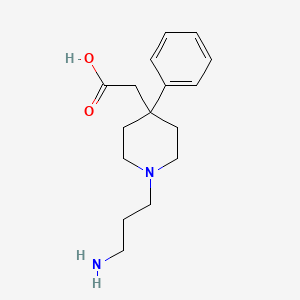
![N4,N4'-Bis(2,6-dichlorophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13846066.png)
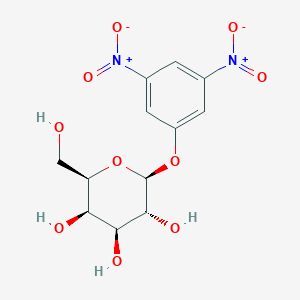

![L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-, dimethyl ester (9CI)](/img/structure/B13846078.png)


